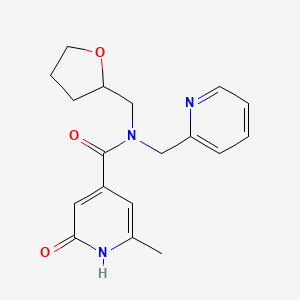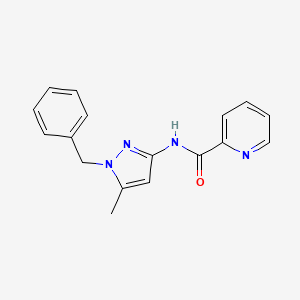![molecular formula C16H24N4O2 B4416387 2-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B4416387.png)
2-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol
Overview
Description
2-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol, also known as Praziquantel, is a medication used to treat parasitic worm infections such as schistosomiasis and liver flukes. It is considered to be one of the most effective and safe drugs for treating these infections.
Mechanism of Action
The exact mechanism of action of 2-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to work by disrupting the membrane permeability of the parasites, leading to their paralysis and death. It also appears to activate the host's immune response to the parasites. This compound is effective against both adult and juvenile parasites, making it a valuable tool for treating and preventing parasitic infections.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in humans and animals. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 1-3 hours. This compound does not accumulate in the body, and any excess is excreted in the urine. It has been shown to be safe for use in pregnant and lactating women, as well as in children.
Advantages and Limitations for Lab Experiments
2-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol is a valuable tool for studying the effects of parasitic infections in laboratory settings. It is effective against a wide range of species of schistosomes and liver flukes, making it useful for studying the effects of different types of infections. However, this compound can be expensive and difficult to obtain in some areas, limiting its use in certain research settings.
Future Directions
There are several areas of future research that could be explored with 2-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol. One area is the development of new formulations or delivery methods to improve the efficacy and safety of the drug. Another area is the study of the long-term effects of this compound treatment on the host's immune system and microbiome. Finally, this compound could be used in combination with other drugs or therapies to develop more effective treatments for parasitic infections.
In conclusion, this compound is a valuable tool for studying and treating parasitic worm infections. Its efficacy and safety have been extensively studied, and it has been shown to be effective against a wide range of species of schistosomes and liver flukes. Further research is needed to explore new formulations and delivery methods, as well as the long-term effects of treatment.
Scientific Research Applications
2-{4-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been extensively studied for its efficacy in treating parasitic worm infections. It has been shown to be effective against a wide range of species of schistosomes, including Schistosoma mansoni, Schistosoma haematobium, and Schistosoma japonicum. It is also effective against liver flukes such as Fasciola hepatica and Opisthorchis viverrini. This compound has been used in both clinical and laboratory settings to study the effects of parasitic infections and to develop new treatments.
properties
IUPAC Name |
2-[4-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-18-15-4-3-13(22-2)11-14(15)17-16(18)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMMVQKUGBSFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CN3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4416320.png)
![1-phenyl-4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4416327.png)
![N-[4-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B4416329.png)


![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B4416343.png)
![2-amino-7-hydroxy-1'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4416349.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4416355.png)
![1-ethyl-3-({1-[5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}amino)-2,5-pyrrolidinedione](/img/structure/B4416363.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4416373.png)
![N-(3-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4416389.png)
![ethyl {3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetate](/img/structure/B4416395.png)
![N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B4416402.png)